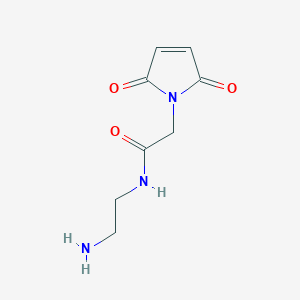
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an aminoethyl group and a pyrrolidinedione moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl typically involves the reaction of 2,5-dioxopyrrolidine with an aminoethyl compound under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide, while reduction could produce N-(2-aminoethyl)-2-(2,5-dihydroxy-2H-pyrrol-1(5H)-yl)acetamide.
科学研究应用
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinedione moiety may also play a role in binding to proteins and other biomolecules, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
- N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide
- N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide sulfate
- N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide phosphate
Uniqueness
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for biological and industrial applications compared to its non-salt counterparts.
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-2-(2,5-dioxopyrrol-1-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6(12)5-11-7(13)1-2-8(11)14/h1-2H,3-5,9H2,(H,10,12) |
InChI 键 |
XKNBSYXFRMCQMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CC(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)

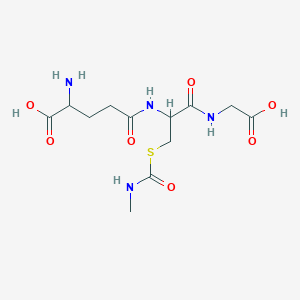
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
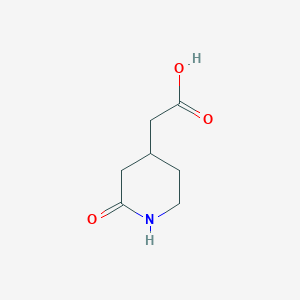


![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
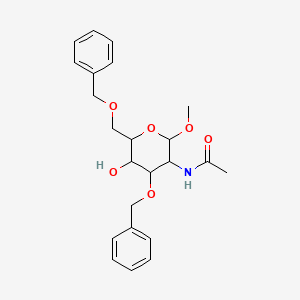
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
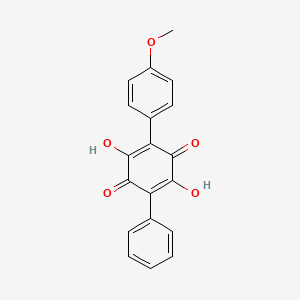
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)

